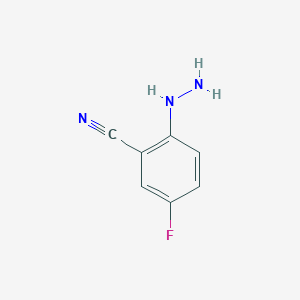

5-Fluoro-2-hydrazino-benzonitrile

CAS No.: 1260982-79-3

Cat. No.: VC11674469

Molecular Formula: C7H6FN3

Molecular Weight: 151.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260982-79-3 |

|---|---|

| Molecular Formula | C7H6FN3 |

| Molecular Weight | 151.14 g/mol |

| IUPAC Name | 5-fluoro-2-hydrazinylbenzonitrile |

| Standard InChI | InChI=1S/C7H6FN3/c8-6-1-2-7(11-10)5(3-6)4-9/h1-3,11H,10H2 |

| Standard InChI Key | HLXGZPFWRNVBHO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C#N)NN |

| Canonical SMILES | C1=CC(=C(C=C1F)C#N)NN |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The IUPAC name for this compound is 5-fluoro-2-hydrazinylbenzonitrile, reflecting its substitution pattern on the benzene ring. Key identifiers include:

The fluorine atom exerts a strong electron-withdrawing effect, polarizing the aromatic ring and influencing reactivity. The hydrazino group (-NH-NH₂) introduces nucleophilic character, while the nitrile (-C≡N) enhances electrophilicity at the benzonitrile moiety .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 151.14 g/mol | |

| cLogP | ~1.3 | |

| Hydrogen Bond Donors | 2 (hydrazino group) | |

| Hydrogen Bond Acceptors | 3 (nitrile, fluorine, hydrazino) |

Synthesis and Derivatization

Synthetic Routes

While detailed protocols for 5-fluoro-2-hydrazino-benzonitrile are scarce, analogous compounds suggest feasible pathways:

-

Nucleophilic Aromatic Substitution: Fluorination of 2-hydrazino-benzonitrile using HF or DAST.

-

Hydrazine Incorporation: Reaction of 5-fluoro-2-nitrobenzonitrile with hydrazine hydrate under reducing conditions .

A nine-step synthesis reported for related PRMT5 inhibitors involves starting from 5-bromoisobenzofuran-1(3H)-one, followed by functional group interconversions to introduce the hydrazino and nitrile groups .

Structural Modifications

Modifications at the 6-position of the benzene ring (e.g., cyclopropoxy or chloro substituents) enhance binding affinity in PRMT5 inhibitors. For example, 2-cyclopropoxy-5-fluoro-6-yl-benzonitrile (25) demonstrated a 3-fold increase in cellular potency compared to non-fluorinated analogs .

Applications in Drug Discovery

PRMT5 Inhibition

PRMT5 (Protein Arginine Methyltransferase 5) is a therapeutic target for cancers with MTAP deletions. 5-Fluoro-2-hydrazino-benzonitrile derivatives, such as compound 25, inhibit PRMT5 by occupying a hydrophobic pocket formed by Leu312, Pro311, and Val503 residues. Fluorine’s steric and electronic effects optimize binding, yielding IC₅₀ values of 43 nM in MTAP-del viability assays .

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Enhances cellular potency (e.g., 24 vs. 16: IC₅₀ = 761 nM vs. 5,239 nM) .

-

Hydrazino Group: Facilitates hydrogen bonding with backbone amides (e.g., Leu312 N-H) .

-

Nitrile Group: Stabilizes interactions via dipole-dipole interactions with Ser310 .

Table 2: Comparative Potency of Derivatives

| Compound | Substituents | MTAP-del IC₅₀ (nM) |

|---|---|---|

| 16 | Non-fluorinated | 5,239 |

| 24 | 5-Fluoro | 761 |

| 25 | 2-cyclopropoxy-5-fluoro | 43 |

Related Compounds and Analogs

Structural Analogs

-

5-Fluoro-2-nitrobenzonitrile: Replaces hydrazino with nitro; used in dye synthesis.

-

4-Amino-2-fluorobenzonitrile: Exhibits altered reactivity due to the amino group .

-

5-Fluoro-2-hydroxybenzonitrile: Hydroxy substitution enables medicinal chemistry applications .

Functional Comparisons

The hydrazino group in 5-fluoro-2-hydrazino-benzonitrile provides unique redox and coordination properties compared to analogs. For instance, hydrazine derivatives are pivotal in synthesizing heterocycles like triazoles and tetrazoles, which are absent in nitro- or hydroxy-substituted variants .

Recent Advancements and Future Directions

PRMT5 Inhibitor Optimization

Recent studies focus on hybridizing substituents to improve potency. Compound 27 (2-cyclopropoxy-4-chloro-5-fluoro-6-yl-benzonitrile) combines features of 22 and 25, achieving IC₅₀ = 41 nM . Future work may explore trifluoromethyl or sulfonamide groups to enhance pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume